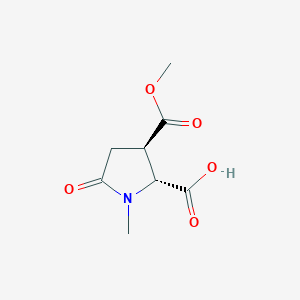

(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid, also known as Moc-Val-Pro-Leu-Gly or Moc-VPLG, is a peptide-based compound that has gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

NMR Analysis in Structural Verification

The use of (2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives in NMR (Nuclear Magnetic Resonance) analysis has been explored. Specifically, its methylated and decarboxylated derivatives were analyzed to verify the structures of certain hydroxytrichloropicolinic acids, showcasing the compound's utility in confirming the molecular structure of chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Catalytic Reactions in Organic Synthesis

The compound's derivatives have been utilized in Rh(III)-catalyzed decarboxylative coupling reactions. These reactions demonstrate the compound's role in providing substituted pyridines, a crucial component in the synthesis of various organic compounds. The carboxylic acid, which is removed by decarboxylation, serves as a traceless activating group in these processes, highlighting the compound's significance in regioselective synthesis (Neely & Rovis, 2014).

Mixed Ligand Complex Formation

In the field of inorganic chemistry, derivatives of this compound have been used to create mixed ligand fac-tricarbonyl complexes. These complexes are significant in labeling bioactive molecules containing monodentate or bidentate donor sites. Such applications are essential in developing radiopharmaceuticals and diagnostic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Chiral Discriminating Agents

Enantiomers of this compound have been synthesized and used as chiral discriminating agents. This application is crucial in the field of stereochemistry for the chromatographic separation of diastereomeric amides and esters, thereby contributing to the synthesis of optically pure compounds (Piwowarczyk et al., 2008).

Electrochemical Studies

Electrochemical behavior studies have also utilized this compound's derivatives. These studies are vital in understanding the reduction processes of various functional groups, which is crucial in synthetic organic chemistry (David, Hurvois, Tallec, & Toupet, 1995).

Propiedades

IUPAC Name |

(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSGSSXYPHAXCA-INEUFUBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2658040.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)

![3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2658046.png)

![Ethyl (5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2658047.png)